2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one
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Overview
Description
2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of 2-(pyrrolidin-1-yl)ethanol with an appropriate ethoxy-containing reagent under controlled conditions. One common method involves the use of copper(II) bromide as a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)ethanol: A related compound with similar structural features but different functional groups.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-dione: A compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-Ethoxy-1-(pyrrolidin-3-yl)ethan-1-one is unique due to the presence of both an ethoxy group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethoxy-1-pyrrolidin-3-ylethanone |
InChI |
InChI=1S/C8H15NO2/c1-2-11-6-8(10)7-3-4-9-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
MKYKDSPDJOXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1CCNC1 |
Origin of Product |
United States |
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